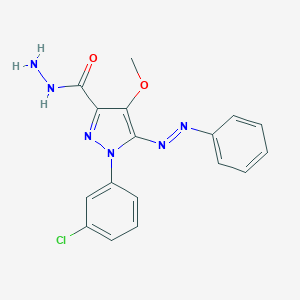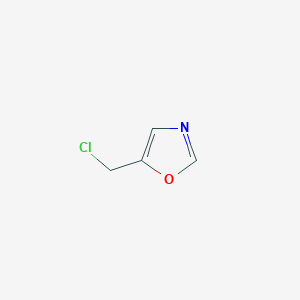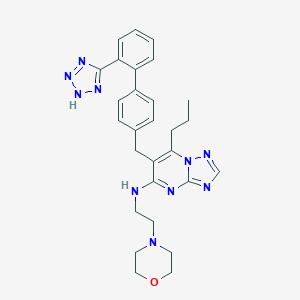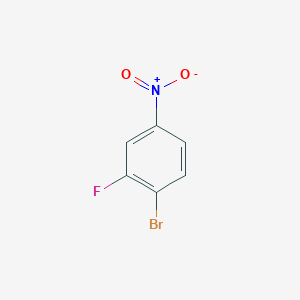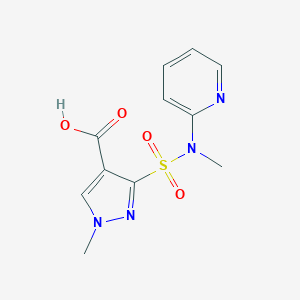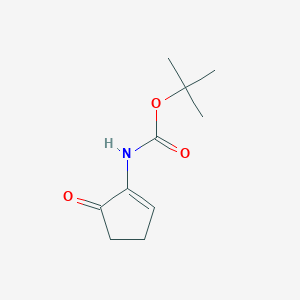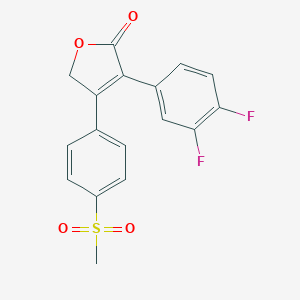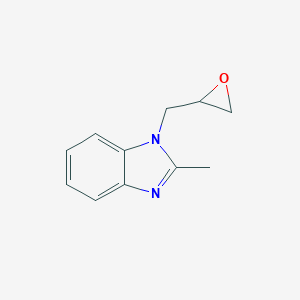
1-N-glycidyl-2-methylbenzimidazole
Descripción general
Descripción
1-N-glycidyl-2-methylbenzimidazole, also known as N-methylolbenzimidazole glycidyl ether, is a chemical compound that has been widely used in various scientific research applications. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied.
Mecanismo De Acción
The mechanism of action of 1-N-glycidyl-2-methylbenzimidazole involves the reaction of its epoxide group with various nucleophiles, such as amino groups, hydroxyl groups, and carboxyl groups. This reaction results in the formation of covalent bonds between the compound and the nucleophile, leading to the crosslinking of polymers and the curing of epoxy resins.
Efectos Bioquímicos Y Fisiológicos
1-N-glycidyl-2-methylbenzimidazole has been shown to have low toxicity and low skin sensitization potential. However, it can cause irritation to the skin, eyes, and respiratory tract. Moreover, this compound has been shown to have mutagenic and carcinogenic properties in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-N-glycidyl-2-methylbenzimidazole has several advantages for lab experiments. It is a versatile crosslinking agent and curing agent that can be used for a wide range of polymers and resins. Moreover, it has good thermal stability and can withstand high temperatures. However, this compound has some limitations, such as its potential toxicity and mutagenicity, which require careful handling and disposal.
Direcciones Futuras
There are several future directions for the research on 1-N-glycidyl-2-methylbenzimidazole. One of the directions is to develop safer and more environmentally friendly synthesis methods for this compound. Another direction is to study the molecular mechanisms of its mutagenic and carcinogenic properties and to develop safer alternatives. Moreover, there is a need to study the long-term effects of this compound on human health and the environment. Finally, there is a need to explore new applications of this compound in various scientific fields.
Aplicaciones Científicas De Investigación
1-N-glycidyl-2-methylbenzimidazole has been widely used in various scientific research applications. It has been used as a crosslinking agent in the synthesis of polymers, resins, and coatings. It has also been used as a curing agent for epoxy resins. Moreover, this compound has been used as a reagent in the synthesis of various organic compounds.
Propiedades
Número CAS |
187393-12-0 |
|---|---|
Nombre del producto |
1-N-glycidyl-2-methylbenzimidazole |
Fórmula molecular |
C11H12N2O |
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
2-methyl-1-(oxiran-2-ylmethyl)benzimidazole |
InChI |
InChI=1S/C11H12N2O/c1-8-12-10-4-2-3-5-11(10)13(8)6-9-7-14-9/h2-5,9H,6-7H2,1H3 |
Clave InChI |
RVAJKXFWGXYMBD-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2N1CC3CO3 |
SMILES canónico |
CC1=NC2=CC=CC=C2N1CC3CO3 |
Sinónimos |
1H-Benzimidazole,2-methyl-1-(oxiranylmethyl)-(9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one](/img/structure/B69279.png)
![[1-(Benzenesulfonyl)indol-5-yl]methanol](/img/structure/B69280.png)
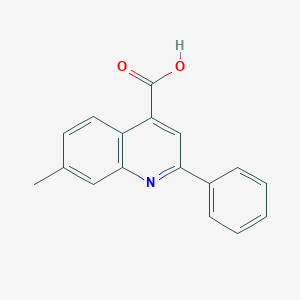
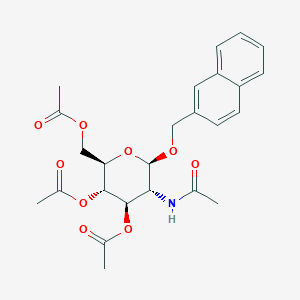
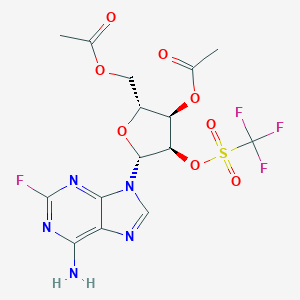
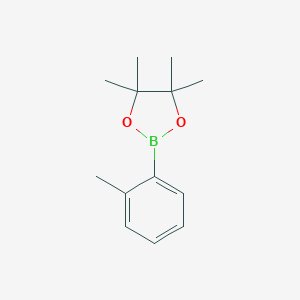
![(6R,7aR)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B69285.png)
